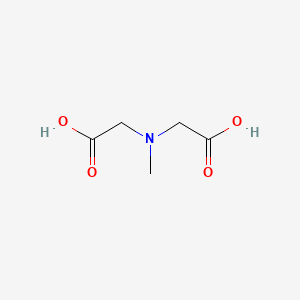

N-Methyliminodiacetic acid

Cat. No. B1582090

M. Wt: 147.13 g/mol

InChI Key: XWSGEVNYFYKXCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09353131B2

Procedure details

A round-bottom flask equipped with a PTFE-coated magnetic stir bar was charged with N-methyliminodiacetic acid (25.0 g, 170 mmol, 1.0 equiv), acetic anhydride (85 mL, ˜850 mmol, ˜5 equiv.), and pyridine (274.9 μL, 3.4 mmol, 0.02 equiv). The flask was capped with a rubber septum which was pierced with an 18 gauge needle (alternatively a reflux condensor could be used). The reaction was lowered into a preheated 70° C. oil bath and stirred until the mixture became clear and dark orange (about 1.5 h). The acetic acid, pyridine, and remaining acetic anhydride were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr). The resulting brown-black liquid was azeotroped three times with toluene (50 mL) to remove residual acetic acid and then transferred to an Erlenmeyer flask. To this flask was added enough diethyl ether to dissolve the crude N-methyl morpholine dione product (˜400 mL). The resulting mixture was filtered to remove a black-brown precipitate, and the filtrate was concentrated in vacuo. The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether to yield N-methyl morpholine dione (MIDA anhydride; 16.9 g, 131 mmol, 77%) as an off-white crystalline solid.

Yield

77%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4](O)=O.C(OC(=O)C)(=[O:13])C.C(O)(=O)C>N1C=CC=CC=1>[CH3:1][N:2]1[CH2:3][CH2:4][O:10][C:8](=[O:9])[C:7]1=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC(=O)O)CC(=O)O

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

274.9 μL

|

|

Type

|

catalyst

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred until the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A round-bottom flask equipped with a PTFE-coated magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was capped with a rubber septum which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was lowered into a preheated 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dark orange (about 1.5 h)

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown-black liquid was azeotroped three times with toluene (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this flask was added enough diethyl ether

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the crude N-methyl morpholine dione product (˜400 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a black-brown precipitate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(C(OCC1)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 131 mmol | |

| AMOUNT: MASS | 16.9 g | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 77.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |